1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a pyrazole ring, and a phenyl ring with a methylsulfanyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The reaction conditions typically include the use of solvents such as acetone and water, and the reactions are often carried out under reflux conditions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of structural features. Similar compounds include:
4,6-Dimethyl-2-pyrimidone: A simpler pyrimidine derivative with fewer functional groups.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A related compound with a tetrazole ring.
The uniqueness of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its potential for diverse chemical modifications and its promising biological activities.
Properties
Molecular Formula |
C20H21N5OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-(4-methylsulfanylphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H21N5OS/c1-11-9-12(2)22-20(21-11)25-19-18(13(3)24-25)16(10-17(26)23-19)14-5-7-15(27-4)8-6-14/h5-9,16H,10H2,1-4H3,(H,23,26) |
InChI Key |
QPJXOXRZDRCDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(CC(=O)N3)C4=CC=C(C=C4)SC)C(=N2)C)C |
Origin of Product |
United States |
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